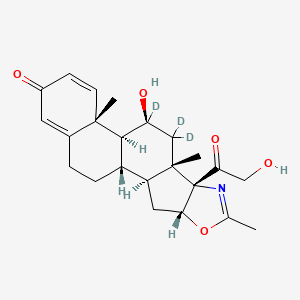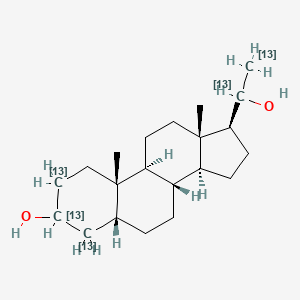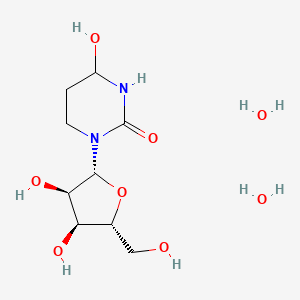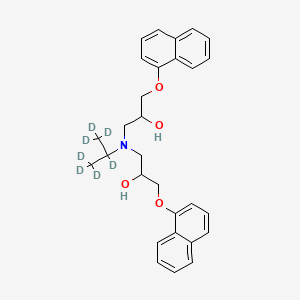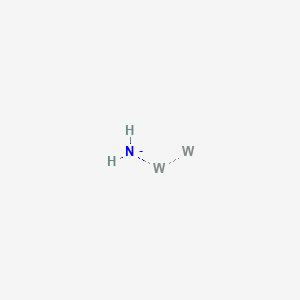
Azanide;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;tungsten is a compound that combines the azanide anion (NH₂⁻) with tungsten. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia. Tungsten, a transition metal, is known for its high melting point and density.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;tungsten can be synthesized through the reaction of tungsten hexachloride (WCl₆) with lithium amide (LiNH₂) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The general reaction is as follows: [ \text{WCl}_6 + 6 \text{LiNH}_2 \rightarrow \text{W(NH}_2\text{)}_6 + 6 \text{LiCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tungsten hexachloride is reacted with an excess of lithium amide. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Azanide;tungsten undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form tungsten oxides.
Reduction: Can be reduced to lower oxidation states of tungsten.
Substitution: The NH₂⁻ ligands can be substituted with other ligands such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or lithium aluminum hydride (LiAlH₄).
Substitution: Involves the use of halide or alkoxide reagents in an inert atmosphere.
Major Products Formed
Oxidation: Forms tungsten trioxide (WO₃).
Reduction: Forms lower oxidation state tungsten compounds.
Substitution: Forms tungsten halides or alkoxides.
Scientific Research Applications
Azanide;tungsten has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the field of oncology.
Industry: Used in the production of high-temperature materials and coatings
Mechanism of Action
The mechanism of action of azanide;tungsten involves the interaction of the NH₂⁻ ligands with various molecular targets. The NH₂⁻ ligands can act as nucleophiles, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Lithium amide (LiNH₂): Similar in structure but contains lithium instead of tungsten.
Sodium amide (NaNH₂): Contains sodium instead of tungsten.
Potassium amide (KNH₂): Contains potassium instead of tungsten.
Uniqueness
Azanide;tungsten is unique due to the presence of tungsten, which imparts high thermal stability and density to the compound. This makes it particularly useful in high-temperature applications and as a precursor for other tungsten-based materials .
Properties
Molecular Formula |
H2NW2- |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
azanide;tungsten |
InChI |
InChI=1S/H2N.2W/h1H2;;/q-1;; |
InChI Key |
WLWSKOYKJHKGRZ-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


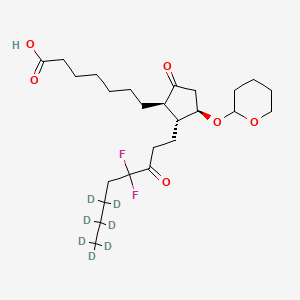
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

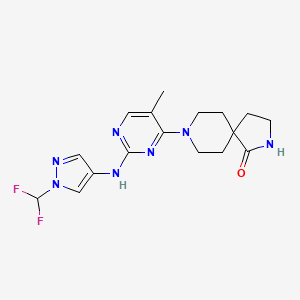
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

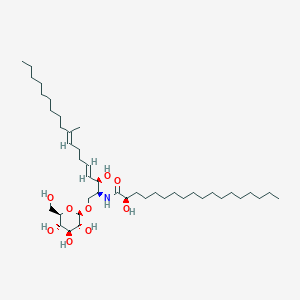
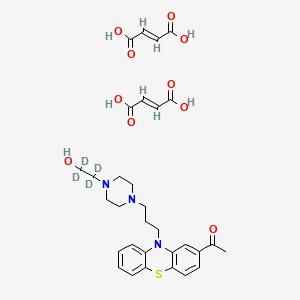
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
